(3S,4S,6S)-3-Hexyl-3,4,5,6-tetrahydro-4-hydroxy-6-undecyl-2H-pyran-2-one

描述

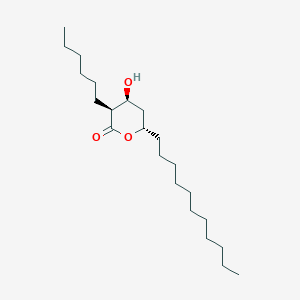

(3S,4S,6S)-3-Hexyl-3,4,5,6-tetrahydro-4-hydroxy-6-undecyl-2H-pyran-2-one: is a complex organic compound characterized by its unique structure, which includes a tetrahydropyran ring substituted with hexyl and undecyl chains

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S,6S)-3-Hexyl-3,4,5,6-tetrahydro-4-hydroxy-6-undecyl-2H-pyran-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable hexyl and undecyl substituted precursor, the cyclization can be induced using acid or base catalysts under reflux conditions. The reaction conditions, such as temperature, solvent, and time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process would include the precise control of reaction parameters and the use of high-purity reagents to minimize impurities and by-products.

化学反应分析

Types of Reactions

(3S,4S,6S)-3-Hexyl-3,4,5,6-tetrahydro-4-hydroxy-6-undecyl-2H-pyran-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like SOCl2 (Thionyl chloride) for chlorination or PBr3 (Phosphorus tribromide) for bromination.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: NaBH4 in methanol at 0°C.

Substitution: SOCl2 in pyridine at room temperature.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of alkyl halides.

科学研究应用

Pharmaceutical Applications

- Impurity Reference in Drug Development :

- Potential Anti-Obesity Agent :

- Gastroenterology Applications :

Biochemical Applications

- Enzyme Inhibition Studies :

- Cell Membrane Interaction Studies :

Case Studies

- Orlistat Synthesis :

- Biological Activity Evaluation :

作用机制

The mechanism by which (3S,4S,6S)-3-Hexyl-3,4,5,6-tetrahydro-4-hydroxy-6-undecyl-2H-pyran-2-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The hydrophobic hexyl and undecyl chains can interact with lipid membranes, affecting membrane fluidity and permeability.

相似化合物的比较

Similar Compounds

- (3S,4S,6S)-3-Hexyl-3,4,5,6-tetrahydro-4-hydroxy-6-dodecyl-2H-pyran-2-one

- (3S,4S,6S)-3-Hexyl-3,4,5,6-tetrahydro-4-hydroxy-6-decyl-2H-pyran-2-one

Uniqueness

(3S,4S,6S)-3-Hexyl-3,4,5,6-tetrahydro-4-hydroxy-6-undecyl-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The combination of hexyl and undecyl chains provides a balance of hydrophobicity and reactivity, making it suitable for various applications.

生物活性

(3S,4S,6S)-3-Hexyl-3,4,5,6-tetrahydro-4-hydroxy-6-undecyl-2H-pyran-2-one is a complex organic compound with significant biological activity. This compound is characterized by its tetrahydropyran structure and the presence of long-chain alkyl groups. Its unique chemical properties suggest potential applications in various fields, including pharmaceuticals and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 354.57 g/mol. The compound features a hydroxyl group which contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. Additionally, the hydrophobic hexyl and undecyl chains facilitate interactions with lipid membranes, potentially affecting membrane fluidity and permeability .

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are essential for protecting cells from oxidative stress and may play a role in preventing various diseases related to oxidative damage.

Anti-inflammatory Effects

Studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines. This suggests a potential role in managing inflammatory conditions by modulating immune responses .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways. For example, it may act as an inhibitor of carboxylester lipase, which is important in lipid metabolism . This could have implications for weight management and metabolic disorders.

Study 1: Enzyme Interaction

In a study examining the interaction of this compound with carboxylester lipase, researchers found that the compound significantly reduced enzyme activity at concentrations above 10 µM. This suggests its potential utility in therapeutic applications targeting lipid metabolism .

Study 2: Antioxidant Efficacy

Another study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated that it exhibited a dose-dependent scavenging effect comparable to known antioxidants such as ascorbic acid .

Comparative Analysis

To better understand the biological activity of this compound in relation to similar compounds, the following table summarizes key characteristics:

| Compound Name | Molecular Weight | Biological Activity | Notes |

|---|---|---|---|

| This compound | 354.57 g/mol | Antioxidant; Anti-inflammatory; Enzyme inhibition | Potential use in metabolic disorders |

| (3S,4S,6S)-3-Hexyl-3,4-dihydroxy-6-decyl-2H-pyran-2-one | 342.55 g/mol | Moderate antioxidant | Similar structure but shorter alkyl chain |

| (3R)-Tetrahydrolipstatin | 262.38 g/mol | Lipase inhibitor | Known for weight management applications |

属性

IUPAC Name |

(3S,4S,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19-18-21(23)20(22(24)25-19)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3/t19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXRIVSWHMVULO-ACRUOGEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1CC(C(C(=O)O1)CCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@H]1C[C@@H]([C@@H](C(=O)O1)CCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562129 | |

| Record name | (3S,4S,6S)-3-Hexyl-4-hydroxy-6-undecyloxan-2-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68711-33-1 | |

| Record name | (3S,4S,6S)-3-Hexyl-4-hydroxy-6-undecyloxan-2-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。